3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamido group: This could involve the reaction of 3-chlorophenylacetic acid with an amine to form the acetamido derivative.
Introduction of the butanoic acid moiety: This step might involve the coupling of the acetamido derivative with a butanoic acid precursor.
Incorporation of the trifluoromethylphenyl group: This could be achieved through a substitution reaction, where a trifluoromethylphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl rings or the butanoic acid moiety.
Reduction: Reduction reactions could target the acetamido group or the phenyl rings.
Substitution: The chlorophenyl and trifluoromethylphenyl groups could participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst could be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid could have various applications in scientific research:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation as a potential therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might interact with specific enzymes or receptors, altering their activity.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cellular function.
Inhibition or activation of biological processes: The compound might inhibit or activate specific biological processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-Chlorophenyl)acetamido)-4-phenylbutanoic acid: Lacks the trifluoromethyl group, which could affect its reactivity and biological activity.
3-(2-(4-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid: Similar structure but with a different position of the chlorine atom, potentially leading to different properties.
3-(2-(3-Chlorophenyl)acetamido)-4-(4-methylphenyl)butanoic acid: Contains a methyl group instead of a trifluoromethyl group, which could influence its chemical and biological behavior.
Uniqueness
The presence of both chlorophenyl and trifluoromethylphenyl groups in 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to unique applications and properties.
Properties
Molecular Formula |
C19H17ClF3NO3 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27) |
InChI Key |
QOSIJVVNNGXEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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